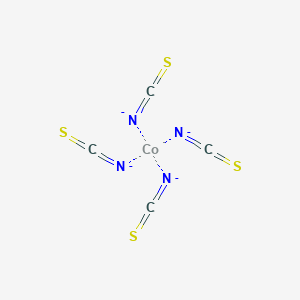
Cobalt tetraisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt tetraisothiocyanate is a chemical compound that has been widely used in scientific research applications. This compound is also known as Co(NCS)4 and has been studied extensively for its potential use in various fields such as catalysis, medicine, and materials science.
Mecanismo De Acción
The mechanism of action of cobalt tetraisothiocyanate is not fully understood. However, it is believed to work by binding to specific enzymes and proteins in the body, thereby inhibiting their activity. This can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Cobalt tetraisothiocyanate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as peroxidase and catalase. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cobalt tetraisothiocyanate in lab experiments is its unique properties. It can be used as a catalyst for various chemical reactions and has been shown to have potential therapeutic applications. However, there are also limitations to its use. It can be toxic to cells at high concentrations and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of cobalt tetraisothiocyanate. One direction is the development of new synthetic methods for the compound. Another direction is the study of its potential use as a therapeutic agent for various diseases. Additionally, its potential use in materials science and catalysis could be further explored.
Conclusion:
In conclusion, cobalt tetraisothiocyanate is a unique chemical compound that has been widely studied for its potential use in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
Cobalt tetraisothiocyanate can be synthesized by reacting cobalt(II) chloride with potassium isothiocyanate in the presence of ethanol. The resulting product is a dark-red crystalline powder that is soluble in water and ethanol. The purity of the compound can be determined by various analytical techniques such as UV-Vis spectroscopy and NMR spectroscopy.
Aplicaciones Científicas De Investigación
Cobalt tetraisothiocyanate has been widely used in scientific research applications due to its unique properties. It has been studied as a potential catalyst for various chemical reactions such as the oxidation of alcohols and the synthesis of organic compounds. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
19453-13-5 |
|---|---|
Nombre del producto |
Cobalt tetraisothiocyanate |
Fórmula molecular |
C4CoN4S4-4 |
Peso molecular |
291.3 g/mol |
InChI |
InChI=1S/4CNS.Co/c4*2-1-3;/q4*-1; |
Clave InChI |
YNQPJLXDFFGPGJ-UHFFFAOYSA-N |
SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co] |
SMILES canónico |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co] |
Otros números CAS |
19453-13-5 |
Sinónimos |
cobalt tetraisothiocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





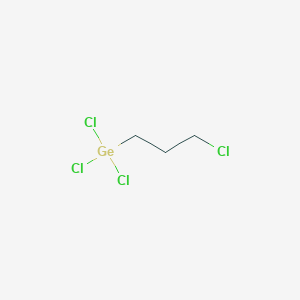
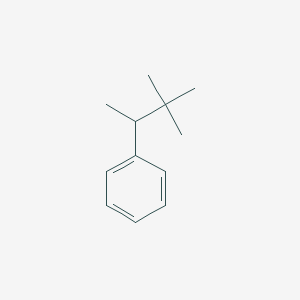

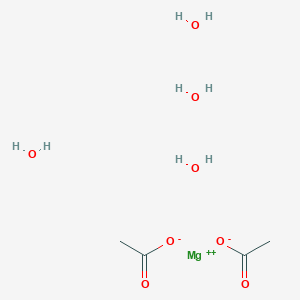



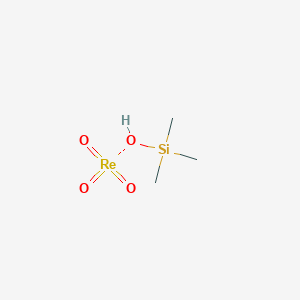


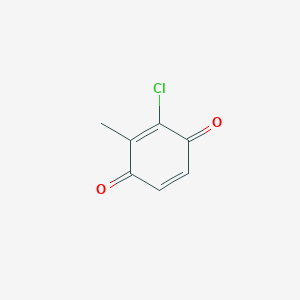
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)